Sn-PE2I (chemical name: N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4-methylphenyl)nortropane) is a radiolabeled compound primarily used in scientific research, particularly in the field of neurology. It serves as a radioligand for positron emission tomography (PET) imaging, allowing researchers to visualize and study the dopamine transporter in the brain. This compound has significant implications for understanding neurological disorders such as Parkinson's disease and for evaluating pharmacological agents targeting the dopamine transporter.
Sn-PE2I is classified as a radiopharmaceutical due to its application in medical imaging. Its unique properties allow it to bind selectively to the dopamine transporter, making it valuable for both clinical diagnostics and research into neurological conditions. The compound is synthesized through specific chemical reactions that incorporate radioactive isotopes, enhancing its utility in imaging techniques.
The synthesis of Sn-PE2I involves several key steps:
Sn-PE2I features a complex molecular structure characterized by:
The presence of iodine in its structure contributes to its radiolabeling capabilities, making it suitable for PET imaging applications.
Sn-PE2I can undergo several types of chemical reactions:
The mechanism by which Sn-PE2I interacts with the dopamine transporter involves:
Sn-PE2I has diverse applications in scientific research:
Sn-PE2I refers to the tributyltin precursor (specifically, N-(3-(tributylstannyl)prop-2E-enyl)-2β-carbomethoxy-3β-(4′-methylphenyl)nortropane) used in the radiosynthesis of the dopamine transporter (DAT) ligand PE2I. This organotin compound serves as the critical intermediate for introducing radioactive iodine (I-123 or I-125) via iododestannylation reactions. Its molecular structure features three key domains:
The E-isomer of the propenyl linker is exclusively utilized due to its superior stereochemical stability during radiolabeling compared to the Z-isomer. This configuration minimizes steric hindrance during the iododestannylation reaction, ensuring high radiochemical yield. The tin atom adopts a tetrahedral geometry, with the Sn-C bonds exhibiting significant lability under electrophilic conditions, enabling efficient isotope exchange [3] [6].
Table 1: Key Structural Features of Sn-PE2I
Structural Domain | Chemical Group | Functional Role |
---|---|---|
Tropane Core | 2β-Carbomethoxy, 3β-(4′-methylphenyl) | DAT binding pharmacophore; enhances selectivity for dopamine transporter |
Propenyl Linker | E-configured -CH=CH-CH~2~- | Spacer unit; ensures optimal distance between tropane and radioiodine |
Organotin Functionality | -CH~2~SnBu~3~ | Radiolabeling handle; enables nucleophilic displacement with radioiodine via oxidants |
The synthesis of Sn-PE2I begins with cocaine as the starting material. Through a series of hydrolysis and N-demethylation steps, it is converted to nortropane derivative 1. Subsequent N-alkylation with 3-(tributyltin)prop-(2E)-enyl chloride yields the tin precursor Sn-PE2I (Compound 2). This precursor is purified via silica gel chromatography or HPLC to eliminate traces of destannylated byproducts, which could compete with radiolabeled PE2I during binding assays [3].
The chemical purity of Sn-PE2I (>95%) is paramount for efficient radiolabeling, as impurities like oxidized tin species (e.g., R~3~SnOH) can quench the iododestannylation reaction. Stability during storage requires protection from light and oxygen, typically achieved under inert gas (argon) at -20°C in anhydrous ethanol [3] [7].
Derivatization of the tributyltin group in Sn-PE2I is not typically performed for direct application but is crucial for analytical characterization. Methods include:
These derivatization strategies enable precise quantification of Sn-PE2I in precursor batches and facilitate metabolic studies of the radiotracer. However, they are not part of the radiolabeling pathway for PE2I production [4] [5].
Iododestannylation is the cornerstone reaction for incorporating radioiodine (I-123 for SPECT or I-125 for autoradiography) into PE2I. This electrophilic substitution proceeds via a concerted mechanism where an oxidant generates "I⁺", which attacks the electron-rich tin center, displacing the tributyltin group:
R-SnBu~3~ + [I⁺] → R-I + Bu~3~SnI
Key technical approaches include:
Table 2: Comparison of Iododestannylation Methods for [¹²³I]PE2I Production
Oxidant | Reaction Time | Radiochemical Yield | Byproducts | Purification Method |
---|---|---|---|---|
H~2~O~2~ (3%) | 10–15 min | 50–60% | Moderate | Reverse-phase HPLC |
Chloramine-T | 5–10 min | 70–75% | Low | Solid-phase extraction (C18) |
Iodogen | 10–15 min | 80–85% | Negligible | Solid-phase extraction (C18) |
Sn-PE2I exhibits high lipophilicity, with a calculated logP value of ~5.2. This property facilitates blood-brain barrier penetration but necessitates formulation aids (e.g., 10% ethanol/saline) for intravenous administration. It remains sparingly soluble in aqueous buffers (<0.01 mg/mL) but dissolves readily in organic solvents (ethanol, DMSO, chloroform) [3] [2].
Stability studies reveal critical vulnerabilities:
In radiolabeling formulations, Sn-PE2I remains stable for 24 hours in ethanol under argon. However, in plasma or aqueous buffers (pH 7.4), hydrolysis occurs within 1–2 hours, releasing tributyltin species. Consequently, precursor solutions are prepared fresh for each radiosynthesis [5] [7].
The metabolite profile of [¹²³I]PE2I (derived from Sn-PE2I) shows 15–20% intact tracer in plasma at 40 minutes post-injection in primates, with primary radiometabolites arising from oxidative dealkylation at the tropane nitrogen or ester hydrolysis [1] [3].
Table 3: Stability Profile of Sn-PE2I Under Key Conditions
Stress Condition | Degradation Pathway | Half-Life | Stabilization Strategy |
---|---|---|---|
UV Light (254 nm) | Radical-mediated destannylation | <1 hour | Amber glass vials; inert atmosphere packaging |
Oxygen (aqueous) | Hydrolysis of Sn-C bonds | 1–2 hours | Argon purging; antioxidant additives |
Elevated Temperature | Thermal decomposition | 24 hours (at 40°C) | Storage at -20°C |
Acidic/Basic pH | Ester hydrolysis | <30 minutes | Neutral pH formulation buffers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0